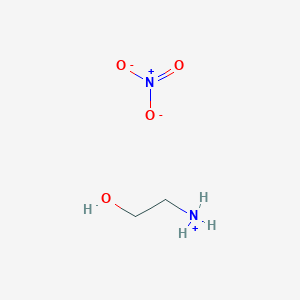

Ethanolammonium nitrate

Description

Historical Trajectories and Milestones in Ionic Liquid Science

The scientific journey of ionic liquids—salts with melting points below 100°C—has its origins in the late 19th and early 20th centuries. fraunhofer.de These early discoveries laid the groundwork for a field that would experience exponential growth nearly a century later, with ethanolammonium nitrate (B79036) being one of its foundational examples.

The history of ionic liquids began remarkably with the synthesis of an energetic protic ionic liquid, ethanolammonium nitrate, by S. Gabriel in 1888. fraunhofer.dersc.orgaip.org This compound, formed from the reaction of ethanolamine (B43304) and nitric acid, was characterized as having a melting point between 52°C and 55°C. fraunhofer.dersc.org This discovery marked it as arguably the first organic salt with a melting point below 100°C to be reported in scientific literature, predating the more widely cited discovery of ethylammonium (B1618946) nitrate. rsc.org Despite its early synthesis, the potential and significance of this new class of liquids did not garner substantial interest at the time. fraunhofer.de

Following the initial discovery of this compound, Paul Walden reported the synthesis of ethylammonium nitrate in 1914, a compound with a melting point of 12°C, which is often considered the first room-temperature ionic liquid. wikipedia.orgwiley-vch.denih.gov These early examples, including this compound, served as crucial precedents. However, the field of ionic liquids remained largely dormant until a surge of interest in the 1970s and 1980s, which focused on aprotic ionic liquids. taylorandfrancis.com

The rediscovery and subsequent intensive study of protic ionic liquids (PILs) in the late 20th and early 21st centuries marked a significant evolution in the field. nih.gov The foundational work on simple alkylammonium nitrates like this compound and ethylammonium nitrate provided a template for the synthesis of countless new PILs. Researchers began to systematically explore how modifying the constituent Brønsted acids and bases could tune the physicochemical properties of the resulting ionic liquid. researchgate.net This led to a vast expansion of the known chemical space for PILs, moving far beyond the initial examples to include a wide variety of cations and anions for diverse applications. chalmers.se

Early Discovery and Characterization of this compound as a Protic Ionic Liquid

Classification and Distinctive Features within Ionic Liquid Families

This compound is classified based on its chemical nature and the specific characteristics of its constituent ions. Its position within the broader family of ionic liquids is defined by the presence of a transferable proton and the nature of its cation-anion interactions.

This compound is unequivocally characterized as a protic ionic liquid (PIL). aip.orgnih.gov PILs are formed through the stoichiometric proton transfer from a Brønsted acid to a Brønsted base. fraunhofer.deaip.orgtaylorandfrancis.com In this specific case, the proton is transferred from nitric acid (the Brønsted acid) to ethanolamine (the Brønsted base). nih.gov The defining feature of a PIL is the presence of a labile proton on the cation, which can participate in hydrogen bonding networks. aip.org This extensive hydrogen bonding network is a critical factor that governs the structural and transport properties of this compound and other PILs. figshare.com

The combination of the ethanolammonium cation and the nitrate anion imparts a unique set of properties to this ionic liquid. The ethanolammonium cation possesses both an ethyl group and a terminal hydroxyl (-OH) group. This hydroxyl group is a key structural feature that distinguishes it from its close analogue, ethylammonium nitrate. rsc.org

Research has shown that the -OH moiety in the ethanolammonium cation interferes with the solvophobic association between the cation's alkyl chains. rsc.org This interference prevents the formation of the extended, bicontinuous microemulsion-like nanostructure observed in ethylammonium nitrate. Instead, this compound tends to form smaller clusters of ions. rsc.org The nitrate anion, for its part, acts as a hydrogen bond acceptor, interacting with the ammonium (B1175870) and hydroxyl protons of the cation. aip.org Studies have also revealed that the nitrate anion can exhibit preferential orientation when confined between polar surfaces, forming ordered, liquid-crystal-like phases. diva-portal.orgrsc.org

This compound is a member of the alkylammonium nitrate family of ionic liquids. This family offers a platform for studying how systematic changes in the cation's structure affect the resulting properties of the material. By comparing this compound to other members, clear structure-property relationships can be established.

The most direct comparison is with ethylammonium nitrate (EAN), which lacks the hydroxyl group. As mentioned, this single functional group difference leads to significant changes in their bulk nanostructure and, consequently, their physical properties. aip.orgrsc.org Other members of this family include propylammonium nitrate (PAN) and butylammonium (B8472290) nitrate, where the length of the alkyl chain is varied. acs.orgnih.gov Studies on mixtures of these compounds show that properties like density, viscosity, and conductivity are influenced by the number of hydrogen bond donors and the size of the alkyl chains on the cation. acs.orgfigshare.com For instance, increasing the alkyl chain length generally correlates with an increase in viscosity and a decrease in conductivity. This systematic tunability makes the alkylammonium nitrate family a model system for understanding and designing ionic liquids.

Data Tables

Table 1: Comparison of Physicochemical Properties of this compound (EOAN) and Ethylammonium Nitrate (EAN)

| Property | This compound (EOAN) | Ethylammonium Nitrate (EAN) | Reference(s) |

| Cation Structure | [HO(CH₂)₂NH₃]⁺ | [CH₃CH₂NH₃]⁺ | rsc.org |

| Melting Point | 52-55 °C | 12-14 °C | fraunhofer.dersc.orgtaylorandfrancis.com |

| Nanostructure | Small ion clusters | Bicontinuous microemulsion-like | rsc.org |

| Primary Discoverer | S. Gabriel (1888) | Paul Walden (1914) | fraunhofer.dersc.orgnih.gov |

Table 2: Selected Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₂H₈N₂O₃ | - | ebi.ac.uk |

| Melting Point | 52-55 °C | - | fraunhofer.dersc.org |

| Classification | Protic Ionic Liquid | - | aip.orgnih.gov |

| Formation | Ethanolamine + Nitric Acid | Acid-base neutralization | nih.gov |

Distinguishing Characteristics of the Ethanolammonium Cation-Nitrate Anion Pair

Fundamental Academic Significance of this compound Studies

The study of this compound holds fundamental significance in the academic world, primarily due to its status as a quintessential protic ionic liquid. researchgate.net Research on EAN provides crucial insights into the behavior of this entire class of compounds. rsc.org Its interactions are a focal point for understanding the physical chemistry of concentrated electrolytes. rsc.org The ability of EAN to form extensive hydrogen bond networks is a key area of investigation, providing a basis for comparison with other solvents like water. acs.org The unique properties of EAN, such as its low volatility and high thermal stability, make it a valuable compound for developing greener and safer chemical processes. hiyka.com

Structure

2D Structure

Properties

Molecular Formula |

C2H8N2O4 |

|---|---|

Molecular Weight |

124.1 g/mol |

IUPAC Name |

2-hydroxyethylazanium;nitrate |

InChI |

InChI=1S/C2H7NO.NO3/c3-1-2-4;2-1(3)4/h4H,1-3H2;/q;-1/p+1 |

InChI Key |

LZJIBRSVPKKOSI-UHFFFAOYSA-O |

SMILES |

C(CO)[NH3+].[N+](=O)([O-])[O-] |

Canonical SMILES |

C(CO)[NH3+].[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethanolammonium Nitrate

Established Synthetic Pathways and Mechanisms

The most common and straightforward method for synthesizing protic ionic liquids like ethanolammonium nitrate (B79036) is through the direct neutralization of a Brønsted acid and a Brønsted base. scirp.orgscirp.orgencyclopedia.pub

The synthesis of ethanolammonium nitrate is typically achieved through an acid-base neutralization reaction between ethanolamine (B43304) (a Brønsted base) and nitric acid (a Brønsted acid). nih.govdiva-portal.org This reaction involves the transfer of a proton (H⁺) from the nitric acid to the lone pair of electrons on the nitrogen atom of the ethanolamine molecule. scirp.orgresearchgate.net

The fundamental mechanism can be represented by the following reaction:

HOCH₂CH₂NH₂ + HNO₃ → [HOCH₂CH₂NH₃]⁺[NO₃]⁻

This process results in the formation of the ethanolammonium cation ([HOCH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻), which together constitute the ionic liquid. researchgate.net Ideally, the proton transfer from the Brønsted acid to the Brønsted base is complete; however, in practice, the existence of neutral species due to incomplete proton transfer can occur. scirp.orgresearchgate.net

For laboratory-scale synthesis, careful control of reaction parameters is crucial to ensure high purity and yield. The reaction between ethanolamine and nitric acid is highly exothermic, necessitating external cooling to manage the reaction temperature and prevent unwanted side reactions or degradation. diva-portal.org

Key parameters that are optimized include:

Temperature Control: The reaction is typically carried out in an ice bath to maintain a low temperature.

Molar Ratio: Equimolar amounts of the acid and base are generally used to ensure complete neutralization. scirp.org

Solvent Management: The reaction is often performed in water, which helps to dissipate heat. diva-portal.org Following the reaction, the removal of water is a critical step, often achieved through vacuum treatment at elevated temperatures. nih.govdiva-portal.orgmdpi.com The final water content is a significant factor as it can influence the physical properties of the ionic liquid. mdpi.commdpi.com

Purification: Further purification using materials like activated charcoal may be employed to remove residual impurities. diva-portal.org

Table 1: Optimized Parameters for Research-Scale Synthesis of this compound

| Parameter | Recommended Condition | Rationale |

| Reactants | Ethanolamine, Nitric Acid | Brønsted base and Brønsted acid for neutralization. nih.gov |

| Molar Ratio | 1:1 (equimolar) | Ensures complete proton transfer and minimizes residual reactants. scirp.org |

| Temperature | Cooled (e.g., ice bath) | Manages the exothermic nature of the reaction to prevent degradation. diva-portal.org |

| Solvent | Often aqueous solution | Aids in heat dissipation during the reaction. diva-portal.org |

| Post-Reaction Treatment | Water removal under vacuum | Critical for achieving a low water content, which affects physical properties. nih.govmdpi.com |

| Purification | High vacuum, use of sorbents | To remove water and other trace impurities to achieve high purity (e.g., <100 ppm water). sciforum.netmdpi.com |

Brønsted Acid-Base Neutralization Approaches

Advanced Synthetic Modifications and Analogues

While the basic structure of this compound is fixed, its properties can be tailored through chemical modifications to either the cation or the anion.

The ethanolammonium cation inherently contains a hydroxyl (-OH) functional group. uniroma1.it This group is significant as it allows for hydrogen bonding, which influences the liquid's viscosity, polarity, and solvent properties. acs.orgbiotechacademy.dk The presence of functional groups can be used to fine-tune the interactions within the ionic liquid matrix. acs.org

The concept of functionalized cations is a broad strategy in ionic liquid design. researchgate.net While ethanolammonium already possesses a hydroxyl group, analogous ammonium (B1175870) cations can be synthesized by starting with different functionalized amines. For example, using other amino alcohols or amines with ether, ester, or different alkyl chain lengths would result in a variety of functionalized ammonium cations. pressbooks.publibretexts.org The general structure of an amine, with a nitrogen atom and three substituents, allows for significant variation. pressbooks.pub It is possible to have four organic substituents on the nitrogen, creating a quaternary ammonium cation. uniroma1.itpressbooks.pub

Anion exchange, or metathesis, is a powerful technique for creating derivatives of a specific ionic liquid. encyclopedia.pub This strategy involves starting with a pre-synthesized salt, such as this compound, and exchanging its anion for a different one. This allows for the properties of the ionic liquid to be significantly altered while retaining the same cation. auctoresonline.org

The general process involves reacting the initial ionic liquid with a salt containing the desired new anion. The selection of reactants and solvents is designed to drive the reaction to completion, often by precipitating an insoluble byproduct.

For example, to replace the nitrate anion, one could react this compound with a salt M⁺Y⁻, where Y⁻ is the desired new anion (e.g., acetate, tetrafluoroborate) and M⁺ is a cation that forms an insoluble salt with nitrate.

[HOCH₂CH₂NH₃]⁺[NO₃]⁻ + M⁺Y⁻ → [HOCH₂CH₂NH₃]⁺Y⁻ + MNO₃(s)

This method provides access to a wide range of ethanolammonium-based ionic liquids with tailored properties. auctoresonline.orgscience.gov

Incorporation of Functional Groups into Ethanolammonium Cation Framework

Purity Assessment and Characterization for Research Applications

Ensuring the purity and confirming the structure of synthesized this compound is essential for reliable research. A suite of physicochemical and spectroscopic methods is employed for this characterization. auctoresonline.orgresearchgate.net The potential for impurities, such as water or residual solvents, to remain after synthesis makes rigorous characterization necessary. researchgate.netacs.org

Common characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ethanolammonium cation and to detect any organic impurities. researchgate.netacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present and the interactions between the cation and anion. auctoresonline.orgresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid, while DSC is used to identify phase transitions such as melting point and glass transition temperature. acs.orgresearchgate.netwiley.com

Karl Fischer Titration: This is a specific and accurate method for quantifying the water content in the final product, a critical parameter that can significantly affect the physical properties. mdpi.comacs.org

Table 2: Techniques for Purity Assessment and Characterization of this compound

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the cation, detection of organic impurities. researchgate.netacs.org |

| Fourier-Transform Infrared (FT-IR) | Identification of functional groups and cation-anion interactions. auctoresonline.orgresearchgate.net |

| Mass Spectrometry (MS) | Confirmation of the molecular weight of the cation. researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. acs.orgresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, and other phase transitions. acs.orgwiley.com |

| Karl Fischer Titration | Precise quantification of water content. acs.org |

Molecular and Supramolecular Structural Investigations of Ethanolammonium Nitrate

Bulk Liquid Structure and Nanosegregation Phenomena

The structure of bulk liquid EAN is characterized by a degree of nanoscale organization, often referred to as nanosegregation. This phenomenon arises from the amphiphilic nature of the ethanolammonium cation, which possesses both a polar, charged head group and a nonpolar ethyl chain.

Elucidation of Polar and Apolar Domain Formation

In the bulk liquid state, strong cohesive interactions between the charged moieties of the ions—the ammonium (B1175870) group of the cation and the nitrate (B79036) anion—drive the formation of polar domains. rsc.org Concurrently, the nonpolar ethyl chains of the cations are solvophobically excluded from these polar regions, leading to the formation of distinct apolar domains. rsc.org This segregation into polar and apolar regions is a key characteristic of the nanostructure of many protic ionic liquids. rsc.orgresearchgate.net

Analysis of Bicontinuous Microemulsion and Sponge-like Morphologies

The polar and apolar domains in EAN are not isolated entities but rather percolate throughout the bulk liquid, forming a bicontinuous, sponge-like structure. rsc.org This morphology is reminiscent of a bicontinuous microemulsion or a disordered L3-sponge phase, albeit with a smaller domain size of approximately 1 nanometer. researchgate.netrsc.orgebi.ac.uk This extended network structure is a consequence of the interplay between solvophobic, electrostatic, and hydrogen bonding interactions. newcastle.edu.au However, the degree of this nanostructuring in EAN is considered weaker compared to other alkylammonium nitrates with longer alkyl chains. rsc.org In some cases, the structure is described as consisting of small clusters of ions rather than a fully developed extended network. researchgate.netrsc.orgebi.ac.uk

Influence of the Hydroxyl Group on Cation Amphiphilicity and Nanostructure

The hydroxyl group interferes with the solvophobic association between the cation alkyl chains. researchgate.netrsc.orgebi.ac.uk This interference disrupts the development of a well-defined solvophobic nanostructure, leading to a more weakly clustered morphology in pure EAN. rsc.orgresearchgate.netrsc.orgebi.ac.uk The steric hindrance caused by the hydroxyl group can also restrict the formation of extensive hydrogen bonds in the bulk, further contributing to a less defined nanostructure compared to ionic liquids like ethylammonium (B1618946) nitrate. aip.org This disruption of solvophobic interactions is a key factor distinguishing the nanostructure of EAN from that of other protic ionic liquids with simple alkyl chains. rsc.org

Inter-Ionic Interactions and Hydrogen Bonding Network

The structure and properties of ethanolammonium nitrate are profoundly influenced by the extensive network of inter-ionic interactions, with hydrogen bonding playing a central role.

Quantification of Cation-Anion Hydrogen Bonding

In this compound, the nitrate anion can associate with both the ammonium headgroup and the terminal hydroxyl group of the cation through hydrogen bonding. newcastle.edu.au Neutron diffraction studies have provided quantitative insights into these interactions. The coordination number for nitrate anions around the ammonium nitrogen (N–NO) is approximately 2.38, while the coordination number for nitrate anions around the hydroxyl oxygen (NO–OH) is about 3.05. rsc.org This indicates that, on average, a nitrate anion is hydrogen-bonded to both functional groups of the ethanolammonium cation. newcastle.edu.au

The hydrogen bond between the amine hydrogens and the nitrate oxygens (HN–O) has an intense maximum peak at a distance of 2.3 Å, with a coordination number of 2.62. newcastle.edu.au The hydrogen bond between the hydroxyl hydrogen and the nitrate oxygens (HO–O) shows a peak at 2.5 Å, with a coordination number of 1.83. newcastle.edu.au These findings highlight the significant role of the hydroxyl group in the hydrogen-bonding network.

The introduction of other ions, such as chloride, can significantly alter these interactions. For instance, in a mixture of this compound and ethanolammonium chloride, the NO–N and N–NO coordination numbers are lower than in pure EAN, while the NO–OH coordination number increases. rsc.org

Role of Extensive Hydrogen Bonding in Bulk and Interfacial Structures

The extensive three-dimensional hydrogen-bonding network is a defining feature of this compound, reminiscent of the structure of water. newcastle.edu.auarxiv.org This network, formed through the proton donor sites on the cation (both ammonium and hydroxyl groups) and the proton acceptor sites on the nitrate anion, is crucial in establishing the bulk liquid structure. newcastle.edu.aumdpi.com

The interplay of hydrogen bonding with electrostatic and solvophobic forces dictates the formation of the nanostructured domains. newcastle.edu.au At interfaces, such as the liquid-air interface, the hydrogen bonding network influences the orientation of the ions. ebi.ac.uk Studies have shown that at the surface, the –CH2– moieties are predominantly exposed, while the –NH3+ and –OH groups are buried slightly deeper, indicating a specific orientation driven by the balance of minimizing surface energy and maintaining the hydrogen-bonding network. ebi.ac.uk

The flexibility of this hydrogen bond network, characterized by rapid interchanges of bonding partners, contributes to the liquid nature of EAN at room temperature. arxiv.org The strength of these hydrogen bonds is considered moderate, allowing for a dynamic yet interconnected structure. arxiv.org

Influence of External Stimuli on Hydrogen Bonding Networks

The extensive hydrogen bond network in this compound (EtAN), facilitated by the hydroxyl (-OH) and ammonium (-NH3+) groups on the cation, is susceptible to modification by external stimuli such as temperature, pressure, and the introduction of other chemical species. acs.orgnih.gov This network is a primary determinant of the material's physical properties. The introduction of chemical agents, for instance, can lead to the reorganization of these hydrogen bonds. acs.org In systems where EtAN is a solvent, interactions with solutes can disrupt or reconfigure the existing cation-anion and cation-cation hydrogen bonds.

The dynamic nature of these hydrogen bonds is crucial for properties like self-healing in ionogels. acs.org Under external stimulation, such as heat, these non-covalent bonds can break and reform, allowing for the restoration of the material's original structure and mechanical properties. acs.org Studies on similar protic ionic liquids (PILs) reveal that cation-anion interactions are significantly enhanced by hydrogen bonding. nih.gov The addition of co-solvents like acetonitrile (B52724) to the related ethylammonium nitrate (EAN) has been shown to establish new hydrogen bond interactions, which in turn alters the liquid's nanostructure and bulk properties like viscosity. acs.orgrsc.org While acetonitrile cannot donate a hydrogen bond, it acts as an acceptor, interacting with the ammonium group of the cation. acs.org The hydroxyl group in EtAN provides an additional, strong hydrogen-bonding site, suggesting that its response to such stimuli would be even more complex, involving a competitive balance between cation-anion, cation-cation, and cation-solvent interactions.

Interfacial and Confined State Structural Analysis

The behavior of this compound at interfaces and under confinement is dictated by the interplay of hydrogen bonding, electrostatic forces, and solvophobic interactions. Its structure in these environments often deviates significantly from its bulk state.

Structure of this compound at Liquid-Air Interfaces

Unlike its close relative ethylammonium nitrate (EAN), which is known to be surface-active or amphiphilic, this compound does not exhibit significant amphiphilic character. figshare.com Investigations using a combination of X-ray reflectometry (XRR), vibrational sum frequency spectroscopy (VSFS), and neutral impact collision ion scattering spectroscopy (NICISS) have provided detailed insights into the nanostructure of the EtAN-air interface. ebi.ac.uk

The XRR data indicates a diffuse electron density profile at the interface, decaying more rapidly than what would be expected for a perfectly sharp, flat surface. ebi.ac.uk This suggests a degree of molecular aggregation or clustering at the surface. ebi.ac.uk This finding is supported by VSFS and NICISS results, which reveal specific molecular orientations. The EtAN surface is found to be predominantly covered by the methylene (B1212753) (-CH2-) groups of the cation. ebi.ac.uk The more polar, hydrogen-bonding moieties—the ammonium (-NH3+) and hydroxyl (-OH) groups—are oriented away from the air and are buried slightly deeper into the bulk liquid. ebi.ac.uk NICISS elemental profiling confirms this orientation, showing an enrichment of carbon relative to nitrogen and oxygen in the outermost surface layer. ebi.ac.uk

Table 1: Summary of Experimental Findings on the EtAN-Air Interface Structure

| Experimental Technique | Key Finding | Interpretation | Reference |

| X-Ray Reflectometry (XRR) | Diffuse electron density profile. | Suggests the formation of interfacial EtAN clusters rather than a simple monolayer. | ebi.ac.uk |

| Vibrational Sum Frequency Spectroscopy (VSFS) | Surface is predominantly covered by -CH2- moieties. | The -NH3+ and -OH groups are buried slightly deeper in the interface. | ebi.ac.uk |

| Neutral Impact Collision Ion Scattering Spectroscopy (NICISS) | Enrichment of carbon relative to nitrogen and oxygen in the outermost layer. | Confirms the surface cation orientation deduced from VSFS. | ebi.ac.uk |

Solvation Layer Formation and Adsorption on Solid Surfaces

At solid-liquid interfaces, such as on mica, this compound forms structured solvation layers. The specific ordering is influenced by a combination of electrostatic interactions with the charged surface and the intrinsic nanostructuring of the ionic liquid. rsc.org Amplitude-modulation atomic force microscopy (AM-AFM) studies comparing EtAN with EAN at a mica interface reveal that the near-surface structure is sensitive to the cation. rsc.org

For EtAN, the change in the AFM cantilever's oscillation amplitude and phase as it approaches the surface is less pronounced than for EAN. rsc.org This is attributed to EtAN's higher bulk viscosity, which tends to overdamp the cantilever's oscillation, masking some of the finer details of the interfacial layers compared to less viscous liquids like EAN. rsc.org Nevertheless, the data indicates the formation of a distinct near-surface nanostructure. In the related EAN system, multiple solvation layers consisting of alternating layers of cations and anions have been observed on smooth silica (B1680970) and mica surfaces, extending several nanometers from the surface. rsc.orgrsc.org It is proposed that the interaction with surface silanol (B1196071) groups on glass can lead to a preferential ordering of the nitrate anion. diva-portal.org Given its strong hydrogen-bonding capabilities via the -OH group, EtAN is expected to interact strongly with polar surfaces, forming distinct solvation layers, though their precise structure and extent may differ from those in EAN due to the altered intermolecular forces.

Table 2: Comparison of Interfacial Damping Effects on Mica

| Ionic Liquid | Cantilever Phase Decrease (degrees) | Cantilever Amplitude Decrease (nm) | Interpretation | Reference |

| Ethylammonium Nitrate (EAN) | ~12 | ~0.24 | Significant damping change at the interface. | rsc.org |

| This compound (EtAN) | ~6 | ~0.04 | Weaker observed damping change, attributed to higher bulk viscosity. | rsc.org |

Structural Reorganization under Confinement in Nanoporous Materials

When this compound is confined within nanoporous materials, such as silica gels, its physical properties and structural organization are significantly altered compared to the bulk liquid. acs.org The confinement modifies phase transitions and molecular mobility. acs.org Studies on the closely related EAN confined in porous glasses with pore sizes of 4 nm and 9.8 nm show that the diffusional behavior of the ionic liquid is affected by the geometry and tortuosity of the porous system. researchgate.net

The behavior of a confined ionic liquid is generally understood as a combination of a "surface contribution" from ions interacting directly with the pore walls and a "bulk-like contribution" from ions in the center of the pores. diva-portal.org Depending on the specific interactions, the mobility of ions can either increase or decrease upon confinement. diva-portal.org For alkylammonium nitrates confined in micrometer-sized layers, phase transformations not observed in the bulk have been reported. researchgate.net While specific studies detailing the structural reorganization of EtAN under nanoconfinement are limited, the principles derived from EAN and other PILs are applicable. The stronger and more extensive hydrogen-bonding network in EtAN, due to the additional hydroxyl group, is expected to lead to strong interactions with the surfaces of polar nanoporous materials like silica, likely resulting in a significant reorganization of the liquid's structure and a pronounced change in its phase behavior and ion dynamics within the pores. acs.orgrsc.org

Phase Transitions and Polymorphism in this compound Systems

This compound exhibits distinct phase behavior, influenced by temperature and its interaction with other components. It exists as a very long-lived metastable liquid at ambient temperatures, with a reported equilibrium melting point of 50°C. figshare.com

Investigation of Temperature-Induced Phase Transformations

Temperature is a critical parameter governing the phase state of EtAN and systems containing it. The transition from a solid crystalline or semi-crystalline state to a liquid state is a fundamental property. Beyond its own melting point, EtAN's phase behavior as a solvent is informative. For instance, in mixtures with gemini (B1671429) surfactants, temperature variations induce dramatic phase transitions. acs.org A system of 12-2-12 surfactant in EtAN transitions from a lamellar (Lα) liquid crystalline phase to an isotropic liquid (L1) phase at 73°C (at 75% surfactant concentration). acs.org This demonstrates that the organized supramolecular structures formed within EtAN are thermally sensitive.

The thermal stability of EtAN-based systems can be quite high, but phase transitions are an inherent feature. acs.org The specific transition temperatures and the nature of the phases formed depend on the concentration and chemical nature of the components mixed with the ionic liquid.

Table 3: Temperature-Induced Phase Transitions in this compound (EtAN) Systems

| System Composition | Observed Phase Transition | Transition Temperature (°C) | Reference |

| Pure this compound | Solid to Liquid (Melting) | 50 | figshare.com |

| 75% 12-2-12 Surfactant in EtAN | Lamellar (Lα) to Isotropic Liquid (L1) | 73 | acs.org |

| 80% 12-2-12 Surfactant in EtAN | Lamellar (Lα) to Isotropic Liquid (L1) | ~85 | acs.org |

Pressure Effects on Liquid and Solid Phases

The investigation into the effects of high pressure on the phase behavior of pure this compound (EOAN) is a field with limited specific data available in current scientific literature. While external conditions such as temperature and pressure are acknowledged as critical factors that can alter the structural and dynamic parameters of ionic liquids, detailed experimental or theoretical studies focusing on the pressure-temperature (P-T) phase diagram of EOAN are not extensively reported. rsc.org

For related protic ionic liquids, such as ethylammonium nitrate (EAN), high-pressure studies have revealed the existence of various crystal polymorphs and significant modifications to their mesoscopic structure. researchgate.netresearchgate.net In these related compounds, pressure has been shown to affect the organization arising from polar/apolar domain segregation. researchgate.net However, without direct studies on this compound, it is not possible to definitively state its specific high-pressure polymorphs or the precise pressure points at which phase transitions occur. General principles suggest that applying pressure would likely lead to more ordered phases and an increase in the melting point, but specific data for EOAN remains an area for future research.

Analysis of Critical Phase Separation Phenomena in Mixtures

This compound serves as a polar protic solvent that can support the self-assembly of amphiphilic solutes, leading to the formation of various lyotropic liquid crystalline phases. The resulting phase behavior is highly dependent on the nature of the amphiphile, its concentration, and the temperature of the system. This self-assembly is driven by the solvophobic effect of the ionic liquid, which, although less pronounced in EOAN compared to its counterpart ethylammonium nitrate (EAN), is sufficient to induce the formation of ordered supramolecular structures. researchgate.netacs.org

Mixtures with Gemini Surfactants

The phase behavior of gemini surfactants of the type 12-s-12 (where 's' represents the number of carbon atoms in the spacer chain) in this compound reveals a strong dependence on the spacer length. For instance, with a short spacer (s=2), the 12-2-12/EOAN system exhibits relatively simple phase behavior. At low surfactant concentrations (below 45 wt%), a rare two-phase system composed of a micellar phase (L₁) and the pure ionic liquid (L) coexists. acs.org As the concentration of the surfactant increases, this transitions into a single micellar phase (L₁) and subsequently into a lamellar liquid crystal phase (Lα) at high concentrations (around 70 wt%). acs.org A notable thermal transition for this system is the change from the Lα phase back to the L₁ phase at 73 °C for a sample with 75 wt% of the 12-2-12 surfactant. acs.org

Increasing the spacer length to s=3, 4, 5, 6, and 8 leads to the formation of normal hexagonal phases (H₁). acs.org For a very long spacer (s=10), the surfactant behaves more like a single-chain amphiphile, and the system is dominated by a two-phase L₁/L region, with a single L₁ phase forming only at very high surfactant concentrations. acs.org

Table 1: Phase Behavior of 12-s-12 Gemini Surfactants in this compound (EOAN)

| Surfactant | Spacer Length (s) | Concentration Range (wt%) | Observed Phases | Transition Temperature |

|---|---|---|---|---|

| 12-2-12 | 2 | < 45% | Two-phase (L₁/L) | - |

| 45% - ~70% | Micellar (L₁) | - | ||

| > 70% | Lamellar (Lα) | 73 °C (Lα → L₁) at 75% | ||

| 12-s-12 | 3, 4, 5, 6, 8 | Higher Concentrations | Normal Hexagonal (H₁) | - |

| 12-10-12 | 10 | Most Concentrations | Two-phase (L₁/L) | - |

| High Concentrations | Micellar (L₁) | - |

Data sourced from reference acs.org.

Mixtures with Cationic Surfactants

The self-assembly of the cationic surfactant cetyltrimethylammonium bromide (CTAB) has been investigated in this compound (EtAN). Partial phase diagrams constructed for CTAB concentrations of 50 wt% and 70 wt% across a temperature range of 25 °C to 75 °C show the formation of several lyotropic liquid crystal phases. These include normal micellar (L₁), hexagonal (H₁), and bicontinuous cubic (V₁) phases, with their appearance and stability being dependent on both surfactant concentration and temperature. rsc.org The thermal stability and the diversity of these phases were found to be greater in solvent compositions that contained an excess of the precursor amine (ethanolamine). rsc.org

Mixtures with Lipids

The phase behavior of lipids in this compound demonstrates the formation of inverse structures, which contrasts with the normal structures typically seen with surfactants like CTAB.

In mixtures with the lipid monoolein (B16389), this compound promotes the formation of inverse hexagonal (HII) and bicontinuous cubic phases. researcher.lifeaip.org In pure EtAN, monoolein forms an HII phase. rsc.org Studies on monoolein-EtAN systems have identified an inverse hexagonal phase at low temperatures for a 20 wt% EtAN mixture, which transitions into an Ia3d bicontinuous cubic phase at temperatures above 40 °C. aip.org

When mixed with the lipid phytantriol, this compound induces the formation of micellar phases when neat. rsc.org In phytantriol-EtAN/water mixtures, the system can exhibit coexisting inverse hexagonal (HII) and Pn3m cubic phases, with the stable phase being dependent on the water content and temperature. rsc.org

Table 2: Lyotropic Liquid Crystalline Phases in this compound (EtAN) Mixtures with Lipids

| Lipid | Lipid Concentration | Solvent | Temperature | Observed Phase(s) |

|---|---|---|---|---|

| Monoolein | - | Pure EtAN | - | Inverse Hexagonal (HII) |

| Monoolein | 80 wt% | 20 wt% EtAN | < 40 °C | Inverse Hexagonal (HII) |

| Monoolein | 80 wt% | 20 wt% EtAN | > 40 °C | Bicontinuous Cubic (Ia3d) |

| Phytantriol | - | Pure EtAN | - | Micellar |

| Phytantriol | 5 wt% | EtAN/Water Mixtures | Varies | Coexisting Pn3m Cubic and HII |

Physicochemical Interactions and Solution Behavior of Ethanolammonium Nitrate

Solvation Thermodynamics and Microscopic Mechanisms

The solvation of different species in EtAN is a complex process governed by a variety of intermolecular forces, including electrostatic interactions, hydrogen bonding, and solvophobic effects. The terminal hydroxyl group on the ethanolammonium cation plays a crucial role in these interactions, often leading to different solvation environments compared to other PILs like EAN. nsf.govuniud.it

The solvation of metal cations in EtAN is of fundamental interest for applications such as batteries and metal extraction. The terminal hydroxyl group of the EtAN cation can participate in the solvation shell of metal ions, a feature absent in EAN. nsf.gov

Lithium (Li⁺): Neutron diffraction studies have been employed to compare the solvation of lithium ions in EAN and EtAN. rsc.org In EAN, LiNO₃ is incorporated within the polar domains of the ionic liquid's sponge-like nanostructure. rsc.org The addition of Li⁺ to EAN leads to a frustration in the packing of the ethyl chains in the apolar domains, resulting in a less defined nanostructure. rsc.org In contrast, the hydroxyl group in EtAN disrupts the formation of a well-defined solvophobic nanostructure, leading to a more weakly clustered morphology in its pure state. rsc.org However, the presence of Li⁺ in EtAN causes the expulsion of the –OH group from the polar domains, which in turn induces a transformation from a clustered morphology to an amphiphilic sponge-like structure, similar to that observed in EAN. nsf.govrsc.org

Lanthanum (La³⁺) and Lutetium (Lu³⁺): First-principles molecular dynamics simulations have shed light on the coordination of lanthanide ions in EtAN (referred to as HOEAN in the study) and EAN. uniroma1.itresearchgate.net In EAN, the coordination of La³⁺ and Lu³⁺ is primarily by nitrate (B79036) anions. uniroma1.itresearchgate.net In EtAN, however, the solvation of the central metal ion can also involve the ethanolammonium cation itself, via the oxygen atom on its side chain. uniroma1.itresearchgate.net This is a notable difference from EAN and is driven by the formation of hydrogen bonds between the nitrate molecules coordinating the central ion and the hydroxyl groups on the EtAN cation. uniroma1.it

For both La³⁺ and Lu³⁺ in EtAN, the coordination numbers in terms of oxygen atoms are found to be 10 and 8, respectively. uniroma1.itresearchgate.net This trend is consistent with the lanthanide contraction, where the ionic radius decreases across the series. uniroma1.itresearchgate.net

Cerium (Ce³⁺): While detailed studies on the solvation of cerium in EtAN are not as readily available, research on Ce(NO₃)₃ in EAN shows that the Ce(III) ion's first solvation shell is formed by nitrate ions in an icosahedral structure, with an equilibrium between monodentate and bidentate coordination. researchgate.netmdpi.com Given the observed behavior of other lanthanides, it is plausible that the hydroxyl group of EtAN would also play a role in the solvation of Ce³⁺.

Table 1: Coordination of Lanthanide Ions in Ethanolammonium Nitrate (EtAN)

| Metal Cation | Coordination Number (Oxygen Atoms) | Key Solvating Species |

|---|---|---|

| Lanthanum (La³⁺) | 10 | Nitrate anions, Ethanolammonium cation (via -OH) |

| Lutetium (Lu³⁺) | 8 | Nitrate anions, Ethanolammonium cation (via -OH) |

The solvation of amphiphiles and macromolecules in EtAN is influenced by the ionic liquid's unique nanostructure and hydrogen bonding capabilities. The presence of the hydroxyl group in EtAN, which disrupts the formation of extended apolar domains, leads to different self-assembly behaviors compared to EAN. uniud.it

Studies on the lyotropic liquid crystal phase behavior of monoolein (B16389) in various protic ionic liquids, including EtAN and EAN, have shown that the cation structure plays a significant role. Protic ionic liquids with the ethanolammonium cation tend to favor the formation of inverse hexagonal and bicontinuous cubic phases for monoolein. In contrast, those with the ethylammonium (B1618946) cation lead to lamellar and bicontinuous cubic phases. This highlights the influence of the cation's hydroxyl group on the self-assembly of amphiphiles.

The aggregation behavior of long-chain ionic liquid surfactants, such as 1-alkyl-3-methylimidazolium chloride and N-alkyl-N,N-dimethylethanolammonium chloride, has been investigated in EtAN. The extra hydroxyl group in EtAN is expected to give it a stronger ability to form a hydrogen-bonded network and result in worse hydrocarbon solubility compared to EAN.

Regarding macromolecules, studies on the conformation of poly(ethylene oxide) (PEO) in EAN have shown that EAN is a poorer solvent for PEO than water, close to a θ solvent. acs.org The solubility of carbohydrates like cyclodextrins in EAN is comparable to that in water, and the aggregation behavior of γ-cyclodextrin in EAN is different from that in water. acs.org While specific studies on macromolecule solvation in EtAN are less common in the provided search results, the different nanostructure and hydrogen bonding environment of EtAN suggest that the solvation dynamics of macromolecules would also differ from those in EAN.

Unlike EAN, which exhibits a bicontinuous sponge-like nanostructure due to the segregation of the polar and apolar domains, pure EtAN has a more weakly-clustered nanostructure. nsf.govuniud.itrsc.org This is a direct consequence of the terminal hydroxyl group on the ethanolammonium cation, which interferes with the solvophobic association between the cation alkyl chains. nsf.govuniud.it This difference in nanostructure has a profound impact on how EtAN solvates various species.

The less-defined nanostructure of EtAN means it does not behave as a distinct amphiphile in the same way EAN does. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au This affects its surface properties and its ability to solvate both polar and apolar solutes. The clustered morphology of EtAN can be significantly altered by the presence of solutes, as seen with the addition of Li⁺, which induces a more organized, sponge-like structure. nsf.govrsc.org This demonstrates a dynamic interplay between the solute and the solvent nanostructure, where the solvation process itself can reorganize the ionic liquid on a nanoscale.

Amphiphile and Macromolecule Solvation Dynamics

Binary and Ternary Mixture Dynamics

The behavior of EtAN in mixtures with other solvents and salts is crucial for its application in various chemical processes. These interactions can modify the nanostructure and physicochemical properties of the resulting solution.

Water: EtAN is miscible with water in all proportions. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au Surface tension measurements of EtAN-water mixtures show very little change with composition, indicating that EtAN is not significantly surface-active in aqueous solutions, unlike EAN. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au This is attributed to the hydroxyl group of the EtAN cation, which increases its hydrophilicity and reduces the driving force for surface adsorption. Current time information in Mexico City, MX.researchgate.netpublish.csiro.au

Methanol (B129727): While detailed studies on EtAN-methanol mixtures are not as prevalent as for EAN-methanol mixtures, the interactions are expected to be governed by hydrogen bonding. In EAN-methanol mixtures, the addition of methanol disrupts the ionic network of the PIL. mdpi.comacs.org Given the hydrogen bonding capabilities of both EtAN and methanol, similar interactions leading to a modification of the solution's nanostructure are anticipated.

Acetonitrile (B52724): Acetonitrile is an aprotic solvent that can interact with PILs, leading to interesting structural and dynamic properties. In binary mixtures of EAN and acetonitrile, strong structural inhomogeneities and the formation of large ion clusters have been observed, particularly at low EAN concentrations. nsf.govrsc.org193.205.145researchgate.netresearchgate.net These effects are driven by the interplay of electrostatic interactions and the disruption of the PIL's nanostructure. Similar complex behaviors would be expected in EtAN-acetonitrile mixtures, with the hydroxyl group of EtAN likely playing a significant role in the specific interactions.

Ethylene (B1197577) Glycol: There is limited specific information in the provided search results regarding the interactions of EtAN with ethylene glycol. However, studies on EAN-ethylene glycol mixtures have shown that the nitrate anions preferentially interact with the hydroxyl groups of ethylene glycol. A complex network of interactions governs the structure and dynamics of such mixtures. 193.205.145aip.org

The addition of inorganic salts to EtAN can significantly alter its nanostructure and physicochemical properties.

Chlorides: The effect of dissolved chloride on the nanostructure of EtAN has been studied using neutron diffraction with empirical potential structure refinement. nsf.govrsc.orgrsc.org The addition of 15 mol% ethanolammonium chloride (EtACl) to EtAN overwhelms the native weakly-clustered nanostructure of the PIL. nsf.govrsc.orgrsc.org Strong electrostatic interactions between the chloride anion and the ethanolammonium cation lead to significant changes in the local ion packing. nsf.govrsc.orgrsc.org The ethanolammonium cation binds tightly to the chloride anion in a monodentate fashion, either through its alcohol or ammonium (B1175870) charge center, or in a bidentate arrangement by adopting a gauche or eclipsed conformation. nsf.govrsc.orgrsc.org

These strong interactions with chloride also affect the interactions between the ethanolammonium cation and the nitrate anion. The coordination number of nitrate around the cation's ammonium group is significantly lower in the mixture compared to pure EtAN. rsc.org Conversely, the interaction between the cation's hydroxyl group and the nitrate anion becomes more pronounced in the presence of chloride. rsc.org

Table 2: Impact of 15 mol% Ethanolammonium Chloride on EtAN Nanostructure

| Parameter | Pure EtAN | EtAN with 15 mol% EtACl | Change |

|---|---|---|---|

| Cation-Anion (Nitrate) Coordination | |||

| N–NO Coordination Number | ~3.46 | 2.38 | ~31% decrease |

| NO–N Coordination Number | ~3.46 | 2.80 | ~19% decrease |

| Cation-Anion (Nitrate) Interaction Distance | |||

| OH···NO Separation | 3.70 Å | 3.36 Å | Shorter separation |

| Cation-Cation Interaction | |||

| OH–OH Coordination Number | 0.97 | 0.40 | Decrease |

Data adapted from neutron diffraction studies. rsc.org N represents the nitrogen of the ammonium group, and NO represents the nitrogen of the nitrate group. OH is the oxygen of the hydroxyl group.

Nitrates: The addition of nitrate salts to protic ionic liquids like EAN has been shown to influence their physicochemical properties, including density, viscosity, and conductivity. researchgate.netmdpi.comresearchgate.netulpgc.es The metal cations from the dissolved salt tend to reside in the polar domains of the ionic liquid, where they coordinate with the nitrate anions. mdpi.commdpi.comresearchgate.net In EAN, lithium cations typically exhibit a tetrahedral coordination with four nitrate anions, while divalent and trivalent cations like Ca²⁺, Mg²⁺, and Al³⁺ often prefer an octahedral coordination with six nitrate anions. mdpi.com While specific studies on the impact of various nitrate salts on the nanostructure of EtAN are less detailed in the available search results, similar principles of cation solvation within the polar regions and coordination by nitrate anions are expected to apply. The presence of the hydroxyl group on the EtAN cation would likely introduce additional complexity to these interactions.

Concentration-Dependent Hydrogen Bonding in Mixtures

The hydrogen bonding network of this compound is sensitive to the presence of other chemical species, which can disrupt or modify the existing cation-anion, cation-cation, and anion-anion interactions. The terminal hydroxyl group on the ethanolammonium cation gives it a distinct character compared to other alkylammonium PILs. In its pure state, this hydroxyl group disrupts the solvophobic interactions between the cation alkyl chains, leading to a weakly-clustered nanostructure. iolitec.de The hydrogen bond network is considered denser than in many other protic ionic liquids because the alcohol moiety provides an additional hydrogen bond donor and acceptor site. acs.org

When mixed with other ions, the hydrogen bonding landscape is significantly altered. In mixtures of EtAN with ethanolammonium chloride (EtACl), strong electrostatic interactions between the ethanolammonium cation and the chloride anion lead to marked changes in the liquid's structure. iolitec.de The ethanolammonium cation can bind tightly to the chloride anion in two principal ways:

Monodentate fashion: Binding occurs via either the ammonium (-NH₃⁺) charge center or the alcohol (-OH) group. iolitec.de

Bidentate fashion: The cation adopts a specific conformation (gauche or eclipsed) to allow both the ammonium and alcohol groups to interact with the same chloride anion simultaneously. iolitec.de There is evidence suggesting a weak preference for this bidentate binding. iolitec.de

This strong interaction with chloride ions markedly changes the original nitrate-cation interactions. Molecular dynamics simulations show that the coordination number of nitrate anions around the cation's ammonium group is significantly lower in the chloride mixture compared to pure EtAN. iolitec.de Conversely, the interaction between the cation's hydroxyl group and the nitrate anion becomes more pronounced in the presence of chloride. iolitec.de

While specific molecular dynamics studies on EtAN-water mixtures are not as prevalent as for EAN, the behavior of similar PIL-water systems provides a general framework. In aqueous mixtures of ethylammonium nitrate, increasing water concentration weakens the cation-anion hydrogen bonds as water molecules solvate the ions, forming new cation-water and anion-water hydrogen bonds. acs.orgacs.org This process generally leads to faster translational and rotational motion of all species. acs.org Given EtAN's denser hydrogen bond network, the introduction of water would similarly be expected to involve a competitive rearrangement of these interactions.

Ion Transport and Diffusion Mechanisms

The transport properties of this compound, such as ion diffusion and proton exchange, are fundamentally governed by its unique molecular structure and the extensive hydrogen-bonding network it forms. The dual functionality of the ethanolammonium cation, possessing both an ammonium and a hydroxyl group, offers multiple pathways for these dynamic processes.

Self-Diffusion Coefficients of Cations and Anions

The self-diffusion coefficient (D) is a measure of the translational mobility of an ion through a liquid and is commonly measured using Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR). rsc.org For many protic ionic liquids, the diffusion of the cation and anion are decoupled, often with the smaller anion diffusing faster than the larger cation. diva-portal.org

For the closely related compound, ethylammonium nitrate, the self-diffusion coefficient of the ethylammonium cation in the bulk liquid at 293 K has been measured as 3.0 x 10⁻¹¹ m²/s. diva-portal.org The nitrate anion in EAN diffuses approximately 1.7 times faster than the cation, indicating that the ions are not tightly paired in their diffusive motions. diva-portal.org

However, specific experimental data for the self-diffusion coefficients of the ethanolammonium cation and nitrate anion in pure this compound were not available in the searched literature.

| Ion | Compound | Self-Diffusion Coefficient (D) at 293 K (m²/s) | Source |

|---|---|---|---|

| Ethanolammonium Cation | This compound | Data not available in searched literature | N/A |

| Nitrate Anion | This compound | Data not available in searched literature | N/A |

Proton Exchange Dynamics in Protic Environments

Proton transport in protic ionic liquids is a critical property, particularly for applications like fuel cell membranes. rsc.org This transport can occur through two primary mechanisms:

Vehicular Mechanism: A proton is transported as part of a larger diffusing ion, such as the ethanolammonium cation itself. This process is limited by the diffusion rate of the ion.

Grotthuss-like Mechanism: A proton is relayed through the hydrogen bond network via the breaking and forming of covalent and hydrogen bonds, allowing for much faster transport without the need for large-scale ion migration. arxiv.org

The ethanolammonium cation has two distinct proton-donating sites: the three protons on the ammonium group (-NH₃⁺) and the single proton on the hydroxyl group (-OH). This differentiates it from EAN, which only has the ammonium protons. The ability of the cation to engage in hydrogen bonding through both of these groups suggests that proton exchange dynamics in EtAN could be more complex. iolitec.de The dense and extensive hydrogen bond network in EtAN, which is a prerequisite for efficient Grotthuss-type transport, could facilitate such exchange mechanisms. acs.orgarxiv.org The interaction of the cation with other species, such as the bidentate binding to chloride, underscores the dynamic nature of the protons at both the ammonium and alcohol sites. iolitec.de

Enhanced Diffusion in Confined Geometries and External Fields

The behavior of ionic liquids can change dramatically under spatial confinement. For the analogous compound ethylammonium nitrate (EAN), it has been experimentally demonstrated that the diffusion of its ions is accelerated by a factor of approximately 1.9 to 2 when confined in thin layers (a few micrometers thick) between polar glass plates, as compared to its diffusion in the bulk liquid. rsc.orgrsc.org This phenomenon suggests the formation of a new phase or structural arrangement within the confinement that possesses higher ion mobility. rsc.org

Furthermore, the dynamics of confined EAN are sensitive to strong external magnetic fields. When a sample of EAN confined between glass plates is exposed to a 9.4 T magnetic field, the initially enhanced diffusion coefficient of the cation gradually decreases over time, approaching the value observed in the bulk liquid. acs.orgresearchgate.net This effect is reversible, with the diffusion coefficient returning to its accelerated state after the sample is removed from the magnetic field. acs.org This behavior is attributed to reversible, field-induced phase transformations in the confined liquid, where the proton exchange rate of the -NH₃⁺ groups plays a crucial role. acs.org

While these effects are well-documented for EAN, similar investigations into the diffusion of this compound in confined geometries or under the influence of external magnetic fields have not been reported in the searched scientific literature. Such studies would be valuable to understand how the presence of the hydroxyl group and the denser hydrogen bond network in EtAN influence these phenomena.

Advanced Spectroscopic and Diffraction Characterization Techniques for Ethanolammonium Nitrate Research

X-ray Diffraction and Scattering Studies

X-ray scattering and diffraction methods are powerful for characterizing the liquid structure of materials like ethanolammonium nitrate (B79036). These techniques rely on the interaction of X-rays with the electron clouds of atoms, providing detailed information about atomic and molecular arrangements.

Wide-Angle X-ray Scattering (WAXS) is employed to investigate the short-range order and local structure in liquids. It provides information about the average distances between neighboring atoms and molecules. In studies of protic ionic liquids, WAXS is often used in conjunction with Small-Angle X-ray Scattering (SAXS) to obtain a comprehensive picture of the structure across different length scales. bohrium.comscispace.com For ethanolammonium nitrate and similar protic ionic liquids, WAXS patterns help in identifying the characteristic distances related to the closest approach of ions and the correlations arising from hydrogen bonding and electrostatic interactions. bohrium.com Research has shown that the addition of solutes like primary n-alcohols or hexane (B92381) can alter the nanostructure of these liquids, and WAXS is instrumental in tracking these changes in the local ionic packing. bohrium.com

Small-Angle X-ray Scattering (SAXS) is a key technique for probing larger-scale structures, typically in the range of 1 to 300 nanometers, making it ideal for studying the nanostructure of ionic liquids. diamond.ac.uk SAXS studies have been crucial in understanding the aggregation behavior and formation of lyotropic liquid crystal phases in solutions containing this compound. acs.orgresearchdata.edu.au For instance, the aggregation of gemini (B1671429) surfactants in this compound has been investigated using SAXS, revealing the formation of micelles and other phases. acs.org Furthermore, SAXS experiments have been used to explore the effect of solutes on the nanostructure of protic ionic liquids, including this compound. bohrium.com These studies have demonstrated that while some protic ionic liquids like ethylammonium (B1618946) nitrate exhibit clear nanostructuring with polar and non-polar domains, this compound tends to show a more weakly-clustered structure. bohrium.comrsc.org SAXS is also a valuable tool for studying the size, shape, and aggregation of biomolecules like proteins dissolved in ionic liquid-water mixtures. researchgate.netrcsb.org

Large-Angle X-ray Scattering (LAXS) provides detailed information about the correlations between ions in a liquid, extending beyond the nearest neighbors. Studies on the closely related protic ionic liquid, ethylammonium nitrate (EAN), offer significant insights into the application of LAXS for this class of materials. researchgate.netresearchgate.net LAXS experiments on EAN, combined with molecular dynamics simulations, have revealed distinct peaks in the radial distribution function, indicating long-range ordering in the liquid state. researchgate.netresearcher.life These peaks are assigned to specific atom-atom correlations, such as the N–H···O hydrogen bonds between the cation and anion (at ~3.0 Å) and C–H···O interactions (at ~3.4 Å). researchgate.net The data from LAXS are fundamental for validating and refining force fields used in molecular simulations, leading to a more accurate atomistic picture of the liquid's structure. researchgate.netacs.org

X-ray Reflectivity (XRR) is a surface-sensitive technique used to probe the structure of liquid-air or liquid-solid interfaces with high resolution. Research on the this compound (EtAN)–air interface using XRR has shown that the interface is not sharp but rather diffuse and structured. rsc.orgresearchgate.net Modeling of XRR data suggests the formation of interfacial clusters of EtAN. rsc.org The scattering length density (SLD) profile derived from XRR measurements indicates an interface that decays more rapidly than a perfectly smooth surface, pointing to a rough or structured boundary layer. rsc.orgresearchgate.net This technique has revealed that, unlike ethylammonium nitrate (EAN) which shows distinct layering at the interface, EtAN exhibits a more diffuse interface without significant near-surface layering, a finding consistent with its lack of extensive bulk nanostructure. researchgate.net

| Technique | Sample System | Key Findings | Reference |

| X-ray Reflectivity (XRR) | This compound (EtAN)–air interface | The interface is diffuse and structured, suggesting the presence of interfacial EtAN clusters. | rsc.org |

| X-ray Reflectivity (XRR) | This compound (EtAN)–air interface | XRR data decays faster than for a sharp surface, indicating a rough or structured interface. No significant near-surface layering was observed, unlike in EAN. | researchgate.net |

| X-ray Reflectivity (XRR) | Ethylammonium nitrate (EAN)–air interface | The interface is structured with alternating nonpolar and charged layers extending 31 Å into the bulk. | nih.gov |

Large-Angle X-ray Scattering (LAXS) for Ion-Ion Correlations

Neutron Scattering and Diffraction Methodologies

Neutron scattering techniques are highly complementary to X-ray methods. Neutrons scatter from atomic nuclei, making them particularly sensitive to the positions of light elements like hydrogen. Through isotopic substitution (e.g., replacing hydrogen with deuterium), specific parts of a molecule can be "highlighted" to provide unambiguous structural details. rsc.orgmdpi.com

Neutron diffraction is a premier technique for determining the bulk structure of liquids at the atomic level. researchgate.net Studies on this compound using neutron diffraction, often coupled with Empirical Potential Structure Refinement (EPSR) modeling, have provided profound insights into its three-dimensional arrangement. rsc.orgnewcastle.edu.aursc.org These investigations have revealed that the presence of the terminal hydroxyl (–OH) group on the ethanolammonium cation significantly disrupts the solvophobic association between the alkyl chains. rsc.orgrsc.org As a result, instead of forming an extended, bicontinuous network like that seen in ethylammonium nitrate, this compound exhibits a more weakly-clustered structure composed of small ion aggregates. researchgate.netrsc.org The addition of solutes, such as chloride ions, has been shown to markedly alter this nanostructure by inducing strong, localized electrostatic interactions that can overwhelm the native clustering. rsc.orgrsc.org

| Technique | Key Findings for this compound (EtAN) | Comparison with Ethylammonium Nitrate (EAN) | Reference(s) |

| Neutron Diffraction with EPSR | The –OH group interferes with solvophobic association, leading to the formation of small ion clusters rather than an extended network. | EAN exhibits a long-range, bicontinuous nanostructure due to solvophobic segregation of its ethyl chains. | rsc.orgrsc.org |

| Neutron Diffraction with EPSR | EtAN possesses a weakly-clustered nanostructure. | EAN has an amphiphilic, sponge-like bulk morphology. | rsc.org |

| Neutron Diffraction with EPSR | The addition of chloride ions overwhelms the weak clustering in EtAN due to strong, specific chloride-cation interactions (monodentate or bidentate). | In EAN, chloride modifies but does not disrupt the bicontinuous nanostructure. | rsc.orgrsc.org |

Empirical Potential Structure Refinement (EPSR) Modeling

Empirical Potential Structure Refinement (EPSR) is a powerful computational method used to model the three-dimensional structure of disordered materials, such as ionic liquids, by fitting a 3D model to diffraction data (neutron or X-ray). For this compound, EPSR modeling based on neutron diffraction data has been crucial in elucidating its bulk liquid structure.

Research findings indicate that the nanostructure of EtAN is fundamentally different from that of its close analogue, ethylammonium nitrate (EAN). ebi.ac.ukrsc.org While EAN exhibits a long-range, sponge-like nanostructure driven by the solvophobic association of its ethyl chains, the presence of the terminal hydroxyl (-OH) group on the ethanolammonium cation disrupts this phenomenon. ebi.ac.ukrsc.orgresearchgate.net This interference with the association between cation alkyl chains results in a more weakly-clustered nanostructure for EtAN, characterized by small clusters of ions rather than an extended network. ebi.ac.ukrsc.orgresearchgate.net

EPSR studies have also shed light on the specific ion-ion interactions. The modeling suggests that the nitrate anion associates with both the ammonium (B1175870) (-NH₃⁺) and the terminal hydroxyl (-OH) groups of the ethanolammonium cation, both of which are capable of donating hydrogen bonds. Further investigations involving the addition of chloride ions to EtAN revealed that the weakly-clustered nanostructure is significantly altered by strong chloride-cation interactions. rsc.org The ethanolammonium cation binds strongly to chloride, either through its ammonium center, its alcohol group, or via both in a bidentate arrangement. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the dynamic environment of ions in liquids. While detailed, specific NMR studies on this compound are less prevalent in the literature, extensive research on the closely related protic ionic liquid ethylammonium nitrate (EAN) provides a robust framework for understanding the capabilities of various NMR techniques. The principles and methodologies are directly applicable to EtAN, with expected variations arising from the structural and chemical differences imparted by the cation's hydroxyl group.

¹H NMR spectroscopy is highly sensitive to the local chemical environment of protons, making it ideal for studying the dynamics of the cation. In protic ionic liquids like EAN and EtAN, ¹H NMR can distinguish between the different proton-containing groups on the cation (e.g., -NH₃⁺, -CH₂-, -CH₂OH, and -OH).

Studies on EAN demonstrate that ¹H NMR line-shape analysis, chemical shifts, and relaxation measurements can reveal the local mobility of the cation. nih.gov For instance, the transverse relaxation rate (1/T₂) of the –NH₃⁺ protons is particularly sensitive to exchange processes. rsc.org In confined EAN, the T₂ relaxation of these protons was found to be significantly faster than in the bulk, indicating a change in the proton exchange dynamics. arxiv.org Furthermore, temperature-dependent ¹H NMR chemical shifts have been used to analyze the weakening of the hydrogen-bonding network in confined EAN. diva-portal.org These approaches can be similarly applied to EtAN to probe how its additional hydrogen-bonding site (-OH) influences cation dynamics and proton exchange mechanisms.

To directly probe the nitrate anion, which lacks protons, NMR spectroscopy of less common isotopes like ¹⁵N and ¹⁷O is employed. diva-portal.org Due to the low natural abundance of these isotopes, isotopic enrichment is often required for such studies. diva-portal.orgresearchgate.net

Research on isotopically enriched EAN has shown that ¹⁵N and ¹⁷O NMR are powerful probes of the anion's state and dynamics. diva-portal.orgrsc.org ¹⁵N NMR spectra of EAN confined between glass plates revealed a preferential orientation of the principal axes of the nitrate anions, indicating the formation of an ordered, liquid-crystal-like phase where the cations remain disordered. diva-portal.orgresearchgate.netrsc.org ¹⁷O NMR of the nitrate anion provides a broad, featureless spectrum whose linewidth changes correlate with the cation's diffusivity and the transverse magnetic relaxation of the cation's –NH₃⁺ groups, linking the dynamics of the anion and cation. rsc.org These techniques offer a direct way to investigate the nitrate anion's orientation, local mobility, and interaction with the ethanolammonium cation's dual hydrogen-bond donor sites (-NH₃⁺ and -OH).

NMR diffusometry, often using the Pulsed-Field Gradient (PFG) technique, measures the self-diffusion coefficients of ions, providing direct insight into translational motion. nih.gov NMR relaxometry measures spin-lattice (T₁) and spin-spin (T₂) relaxation times, which are related to rotational and local dynamics. rsc.orgrsc.org

In bulk EAN, ¹H and ¹⁵N PFG-NMR studies have shown that the nitrate anion diffuses approximately 1.7 times faster than the larger ethylammonium cation, indicating that the ions are not tightly associated. arxiv.org The presence of solid surfaces or confinement can significantly alter these diffusion coefficients. nih.govresearchgate.net Fast Field Cycling (FFC) NMR relaxometry is a particularly powerful technique that measures relaxation rates over a wide range of frequencies, providing detailed information on rotational correlation times and diffusion coefficients. osti.govdntb.gov.uamdpi.com

These methods are crucial for characterizing the fundamental transport properties of EtAN, determining how the cation's hydroxyl group affects ion pairing, translational and rotational diffusion, and how these properties change with temperature or confinement.

| Ion | Technique | D (m²/s) | Source |

|---|---|---|---|

| Ethylammonium (EA⁺) Cation | ¹H PFG-NMR | 3.0 x 10⁻¹¹ | arxiv.org |

| Nitrate (NO₃⁻) Anion | ¹⁵N PFG-NMR | ~5.1 x 10⁻¹¹ (1.7x faster than cation) | arxiv.org |

Nitrogen-15 (15N) and Oxygen-17 (17O) NMR for Anion and Cationic Core Dynamics

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are highly sensitive to the vibrational modes of molecules. These modes are directly influenced by the strength and nature of intermolecular interactions, making the technique ideal for studying the complex hydrogen-bonding network in this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a principal method for investigating molecular structure and interactions in ionic liquids. By analyzing the position, shape, and intensity of vibrational bands, one can gain insight into the hydrogen-bonding environment. The technique is particularly sensitive to changes in the secondary structure of proteins dissolved in ionic liquids. nih.gov

Studies using FTIR have explored the effect of EtAN on the stability of proteins in aqueous solutions. nih.gov The Amide I band of the protein spectrum (1600–1700 cm⁻¹), which is sensitive to the protein's secondary structure, can be monitored to observe structural changes induced by the ionic liquid. researchgate.net For example, research on α-amylase in aqueous EAN solutions showed a major loss of alpha-helix structures and a gain in beta structures at higher EAN concentrations, indicating significant changes to the protein's native conformation. nih.gov Similar studies with EtAN help to build structure-property relationships for its use in biocatalysis and protein stabilization. nih.gov

Raman Spectroscopy for Vibrational Modes and Structural Changes

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing insights into molecular structure, interactions, and environmental changes. ornl.gov In the study of this compound (EtAN), Raman spectroscopy elucidates the intricate network of hydrogen bonds and the conformational state of the ions. The technique relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational frequencies of the molecule. acs.org

Research on protic ionic liquids (PILs) with nitrate anions, such as EtAN, utilizes Raman spectroscopy to probe the interactions between the cation and anion. researchgate.net The vibrational modes of the ethanolammonium cation and the nitrate anion are sensitive to their local environment. For instance, the stretching modes of the N-H, O-H, C-H, C-C, C-O, and C-N bonds in the ethanolammonium cation, as well as the vibrational modes of the nitrate anion, can be distinctly identified. The nitrate (NO₃⁻) ion typically shows an intense symmetric stretching (ν₁) vibration around 1044-1052 cm⁻¹. spectroscopyonline.com Changes in the position and width of these Raman bands can indicate structural changes, such as the strengthening or weakening of hydrogen bonds, phase transitions, or changes in ionic association.

Detailed analysis of the Raman spectra allows for the assignment of specific vibrational modes, as shown in the table below, which compiles typical vibrational frequencies for the functional groups present in this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | References |

| N–O Symmetric Stretch (ν₁) | NO₃⁻ | ~1050 | spectroscopyonline.com |

| N–O In-plane Bend (ν₄) | NO₃⁻ | ~715 | spectroscopyonline.com |

| N–OH Symmetric Stretch (ν₅) | NH₃OH⁺ (analogue) | ~1007 | ornl.gov |

| C-H Aromatic Stretch | Benzene (B151609) (reference) | ~3061 | spectroscopyonline.com |

| C-H Aliphatic Stretch | Ethyl group | ~2933 | spectroscopyonline.com |

| NH₄⁺ Symmetric Stretch | NH₄⁺ | ~3137 | spectroscopyonline.com |

| C-O Stretch | Carboxylic Acid Dimer | 1210-1320 | acs.org |

| O-H Bend | H₂O | ~1643 | ornl.gov |

This table presents a generalized summary of vibrational modes for the functional groups found in or related to this compound, based on data from various nitrate-containing compounds and analogues.

Vibrational Sum Frequency Spectroscopy (VSFS) for Surface Structures

Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-specific technique that provides detailed information about the molecular structure and orientation at interfaces. It is particularly valuable for studying the air-liquid interface of ionic liquids like this compound (EtAN). rsc.orgresearchgate.net VSFS studies on EtAN have revealed that the surface is predominantly covered by the –CH₂– moieties of the ethanolammonium cation. rsc.orgresearchgate.netnewcastle.edu.au The more polar groups, specifically the ammonium (–NH₃⁺) and hydroxyl (–OH) groups, are found to be buried slightly deeper into the bulk liquid. rsc.orgresearchgate.netnewcastle.edu.au

Advanced X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. wikipedia.org It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgwikipedia.org

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the electronic structure, oxidation state, and coordination environment of a specific element. wikipedia.orglibretexts.org The technique involves tuning the X-ray energy around the absorption edge of a core electron of the element of interest. libretexts.org The features in the XANES spectrum, such as pre-edge peaks and the shape of the absorption edge, are sensitive to the local chemistry. wikipedia.org

For this compound, Nitrogen K-edge XANES is particularly informative. nih.gov It can probe the electronic environment of the nitrogen atoms in both the ammonium cation (–NH₃⁺) and the nitrate anion (NO₃⁻). Different nitrogen-containing functional groups exhibit distinct spectral features. nih.gov For example, ammonium salts typically show a peak around 400.8 eV. nasa.gov By analyzing the precise energy and intensity of these features, XANES can be used to characterize the electronic transitions from the nitrogen 1s core level to unoccupied molecular orbitals, offering insights into the bonding within the ions. nih.govnasa.gov Studies on related systems, such as cerium nitrate dissolved in ethylammonium nitrate, have successfully used XANES to identify the coordination complexes formed by the metal ions in the ionic liquid. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure observed in the X-ray absorption coefficient at energies well above an absorption edge. wikipedia.orgmpg.de Analysis of the EXAFS region provides quantitative information about the local atomic environment around the absorbing atom, including coordination numbers, interatomic distances, and the identity of neighboring atoms. wikipedia.orgmpg.de

In the context of this compound, EXAFS can be used to determine the short-range order and coordination within the liquid. For example, by tuning to the K-edge of a specific atom, one can determine the average number and distance of its nearest neighbors. Studies on metal salts dissolved in the related ionic liquid ethylammonium nitrate (EAN) demonstrate the power of this technique. researchgate.netnih.gov An EXAFS investigation of ZnCl₂ in EAN revealed that the Zn²⁺ ion's first coordination shell consists of two chloride ions and two oxygen atoms from the nitrate anion, providing precise structural details of the solvated species. researchgate.net Similarly, a combined molecular dynamics and EXAFS study of Ce(NO₃)₃ in EAN identified an icosahedral coordination structure of nitrate ions around the Ce³⁺ ion. nih.gov These examples highlight how EXAFS can unravel the detailed local coordination environments and ion-ion interactions within this compound.

| Study System | Technique | Findings | References |

| Ce(NO₃)₃ in EAN | EXAFS/MD | Ce³⁺ first solvation shell is formed by nitrate ions in an icosahedral structure. | nih.gov |

| ZnCl₂ in EAN | EXAFS | Zn²⁺ first coordination shell contains two Cl⁻ ions and two oxygen atoms from the NO₃⁻ anion. | researchgate.net |

| Cr(VI)/Cr(III) standards | EXAFS | Determined Cr-O bond lengths for Cr(VI) at ~1.68 Å and Cr(III) at ~1.98 Å. | nih.gov |

| Ti₃AlC₂ MAX phase | EXAFS | Determined Ti-C (2.220 Å) and Ti-Al (2.160 Å) bond lengths. | aps.org |